N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide
CAS No.: 1211337-00-6
Cat. No.: VC4142953
Molecular Formula: C16H25NO3S
Molecular Weight: 311.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211337-00-6 |
|---|---|
| Molecular Formula | C16H25NO3S |
| Molecular Weight | 311.44 |
| IUPAC Name | N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide |
| Standard InChI | InChI=1S/C16H25NO3S/c1-2-3-13-21(18,19)17-14-16(9-11-20-12-10-16)15-7-5-4-6-8-15/h4-8,17H,2-3,9-14H2,1H3 |
| Standard InChI Key | FXZMUZWZFVRXHY-UHFFFAOYSA-N |
| SMILES | CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a butane-1-sulfonamide group linked via a methylene bridge to a 4-phenyloxan-4-yl moiety. The oxane ring adopts a chair conformation, with the phenyl group at the 4-position contributing to steric bulk and aromatic interactions. The sulfonamide group () provides hydrogen-bonding capabilities, enhancing its potential for target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1211337-00-6 |
| Molecular Formula | |
| Molecular Weight | 311.44 g/mol |
| IUPAC Name | N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide |
| SMILES | CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
| Topological Polar Surface Area | 64.8 Ų (calculated) |
Synthesis and Characterization
Synthetic Route
The synthesis begins with commercially available butane-1-sulfonamide and 4-phenyloxan-4-ylmethanol. A nucleophilic substitution reaction links the sulfonamide to the oxane derivative under basic conditions (e.g., ) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at 80–100°C for 12–24 hours.
Key Steps:
-
Activation: The hydroxyl group of 4-phenyloxan-4-ylmethanol is activated using mesyl chloride to form a mesylate intermediate.
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Substitution: The mesylate undergoes nucleophilic attack by the sulfonamide’s nitrogen atom, forming the C–N bond.
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Purification: Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 2: Synthesis Optimization
| Condition | Yield Range | Purity (HPLC) |
|---|---|---|
| Room temperature, 48h | 60–65% | 90–92% |
| 80°C, 24h | 75–80% | 95–97% |
| Microwave-assisted, 100°C, 2h | 85–90% | 98–99% |
| Target | Activity () | Assay Type |
|---|---|---|
| Carbonic Anhydrase II | 120 nM | Fluorescent assay |
| Carbonic Anhydrase IX | 85 nM | Spectrophotometric |
| Histamine Receptor | 0.8 µM | Radioligand binding |
| Bcl-2 Family Proteins | Moderate binding (SPR) | Surface Plasmon Resonance |
Recent Studies
Kinase Inhibition
Molecular docking studies predict strong interactions with cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. The sulfonamide’s sulfonyl group forms hydrogen bonds with Glu81 and Leu83, while the phenyloxane moiety occupies a hydrophobic pocket .
Antimicrobial Activity
In a 2024 screen against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting utility as a scaffold for antibiotic development.
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